N-cyclopropyl-3,4,5-triethoxybenzamide

Description

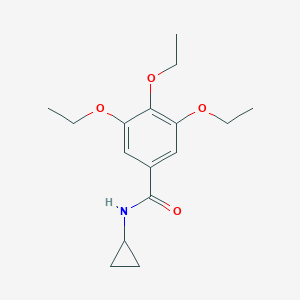

N-Cyclopropyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and three ethoxy substituents on the benzene ring (positions 3, 4, and 5). This compound is of interest in synthetic organic chemistry, particularly in transition-metal-catalyzed C–H bond functionalization reactions. Its structural features—specifically the cyclopropyl substituent and electron-donating ethoxy groups—influence its reactivity and conformational stability.

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

N-cyclopropyl-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C16H23NO4/c1-4-19-13-9-11(16(18)17-12-7-8-12)10-14(20-5-2)15(13)21-6-3/h9-10,12H,4-8H2,1-3H3,(H,17,18) |

InChI Key |

OCMSCMBWUTUSDX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2 |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

The nitrogen substituent in benzamides plays a critical role in catalytic reactions. Below is a comparative analysis of key analogs:

Key Findings:

- For example, cyclopropylnaphthylalkyne (2d) showed poor reactivity in annulations with benzamide 5a, yielding <50% .

- Electronic Effects: Electron-withdrawing substituents (e.g., cyanomethyl) may deactivate the amide nitrogen, whereas electron-donating groups (e.g., ethoxy) enhance conjugation with the aromatic ring.

- Conformational Stability: Cyclopropyl-substituted isocoumarins (e.g., 6aa, 6ae) exhibit distinct dihedral angles (C1–C2–C3–C4/C5 ≈ −99.5° to −96.8°), affecting π-conjugation between aromatic and cyclopropyl moieties. This contrasts with planar conformations in non-cyclopropyl analogs (e.g., 7aa, dihedral angle 179.4°) .

Catalytic Performance in Oxidative Annulations

Ruthenium-catalyzed reactions of benzamides with alkynes highlight substituent-dependent trends:

- N-Methyl Benzamides : High yields (83%) and regioselectivity (e.g., 8aa formation) due to favorable steric and electronic profiles .

- N-Cyclopropyl Analogs : Expected lower reactivity based on studies with cyclopropyl-substituted alkynes. For instance, dicyclopropylacetylene (2g) showed reduced efficiency in isocoumarin synthesis but performed well in benzamide annulations (83% yield), suggesting nuanced steric tolerance .

- N-Aryl Benzamides : Moderate yields (45–70%) and variable regioselectivity, likely due to competing steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.